molecular formula C22H21N3O3S B11655407 N-(4-{[(2E)-2-benzylidenehydrazinyl]carbonyl}benzyl)-N-phenylmethanesulfonamide

N-(4-{[(2E)-2-benzylidenehydrazinyl]carbonyl}benzyl)-N-phenylmethanesulfonamide

Cat. No.: B11655407
M. Wt: 407.5 g/mol
InChI Key: JGFJJCGIRMXRBY-XQNSMLJCSA-N
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Description

N-PHENYL-N-[(4-{N’-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHYL]METHANESULFONAMIDE is a complex organic compound with a unique structure that includes phenyl, hydrazinecarbonyl, and methanesulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-PHENYL-N-[(4-{N’-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHYL]METHANESULFONAMIDE typically involves multiple steps. One common method includes the reaction of N-phenylmethanesulfonamide with 4-formylbenzoic acid hydrazide under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

N-PHENYL-N-[(4-{N’-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHYL]METHANESULFONAMIDE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Various substitution reactions can occur, particularly at the phenyl and hydrazinecarbonyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-PHENYL-N-[(4-{N’-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHYL]METHANESULFONAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of N-PHENYL-N-[(4-{N’-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHYL]METHANESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-Phenyl-N-4-piperidinylpropanamide: A compound with similar structural features but different functional groups.

    N-Phenethyl-4-piperidinone: Another related compound with distinct chemical properties.

Uniqueness

N-PHENYL-N-[(4-{N’-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHYL]METHANESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

Molecular Formula

C22H21N3O3S

Molecular Weight

407.5 g/mol

IUPAC Name

N-[(E)-benzylideneamino]-4-[(N-methylsulfonylanilino)methyl]benzamide

InChI

InChI=1S/C22H21N3O3S/c1-29(27,28)25(21-10-6-3-7-11-21)17-19-12-14-20(15-13-19)22(26)24-23-16-18-8-4-2-5-9-18/h2-16H,17H2,1H3,(H,24,26)/b23-16+

InChI Key

JGFJJCGIRMXRBY-XQNSMLJCSA-N

Isomeric SMILES

CS(=O)(=O)N(CC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CS(=O)(=O)N(CC1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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